methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18051491
InChI: InChI=1S/C6H10N2.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7-8H,5H2,1H3;1H
SMILES:
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol

methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride

CAS No.:

Cat. No.: VC18051491

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride -

Specification

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
IUPAC Name N-methyl-1-(1H-pyrrol-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H10N2.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7-8H,5H2,1H3;1H
Standard InChI Key MRAKCOVNRLHUJU-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC=CN1.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a five-membered pyrrole ring with a methyl group at the 1-position and an aminomethyl (-CH₂NH₂) group at the 2-position. Protonation of the amine group in the presence of hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural features include:

PropertyValueSource
Molecular FormulaC₆H₁₁ClN₂
Molecular Weight146.62 g/mol
IUPAC Name(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride
SMILESCC1=CC=CN1CN.Cl

The crystalline solid exhibits a melting point range of 74.5–199.6°C , though precise data for the hydrochloride form remain unspecified in available literature .

Synthesis and Preparation

General Synthetic Routes

The free base, (1-methyl-1H-pyrrol-2-yl)methanamine, is typically synthesized via alkylation of pyrrole derivatives or reductive amination of pyrrole-2-carbaldehyde intermediates . A representative pathway involves:

  • Methylation of Pyrrole:
    Pyrrole is treated with methyl iodide in the presence of a base to yield 1-methylpyrrole .

  • Formylation:
    Vilsmeier-Haack formylation introduces a formyl group at the 2-position, producing 1-methylpyrrole-2-carbaldehyde .

  • Reductive Amination:
    Reaction with ammonium acetate and sodium cyanoborohydride reduces the aldehyde to a primary amine .

Hydrochloride Salt Formation:
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt .

Physicochemical Properties

Stability and Reactivity

The compound is hygroscopic and requires storage under inert conditions . Key stability parameters include:

ParameterValueSource
Decomposition Temperature>200°C (estimated)
SolubilitySoluble in water, methanol
Flash PointNot available

Incompatibilities: Strong oxidizing agents, acids, and halogens may induce hazardous reactions, releasing toxic gases such as nitrogen oxides .

Applications in Pharmaceutical Research

SupplierPurityPackaging
Parchem>98%1 g, 5 g
VulcanChem>95%250 mg

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